![molecular formula C11H24O B3154989 Heptyl tert-butyl ether CAS No. 78972-97-1](/img/structure/B3154989.png)
Heptyl tert-butyl ether
Overview
Description
Heptyl tert-butyl ether is an organic compound with the molecular formula C11H24O . It has a molecular weight of 172.3077 .
Synthesis Analysis
The synthesis of ethers like Heptyl tert-butyl ether typically involves the reaction of alcohols . A method known as the Williamson Ether Synthesis is commonly used, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the use of an ion-exchange resin catalyst for the formation of ethers .
Molecular Structure Analysis
The molecular structure of Heptyl tert-butyl ether consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .
Scientific Research Applications
- Ether oxygenates, such as methyl tert-butyl ether (MTBE) , are commonly added to gasoline formulations to enhance the octane number, improve combustion efficiency, and reduce vehicle emissions .
- Researchers explore the synthesis of biomass-derived ethers for use as fuels and lubricants. These ethers are derived from renewable feedstocks, making them environmentally friendly .
- The detection of specific organic metabolites in groundwater helps characterize biodegradation pathways. Ethers like MTBE have been studied in this context .
- MTBE-blended liquids exhibit reduced viscosity, which aids in in-cylinder blending and fuel breakup .
- Batch tests have shown that MTBE adsorbs onto granular activated carbon (GAC) and Zeolite Socony Mobil-5 (ZSM-5) following the Langmuir model and pseudo-second-order kinetics .
- Cooperative Brønsted and Lewis acidity play a crucial role in selective ether synthesis. Researchers explore various methods, including direct etherification of alcohols and reductive etherification .
Fuel and Lubricant Additive
Biomass-Derived Ethers
Anaerobic Biodegradation Studies
Viscosity Reduction in Blended Liquids
Adsorption onto Activated Carbon
Selective Ether Synthesis
Future Directions
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-9-10-12-11(2,3)4/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCUIJRFGVUDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl tert-butyl ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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